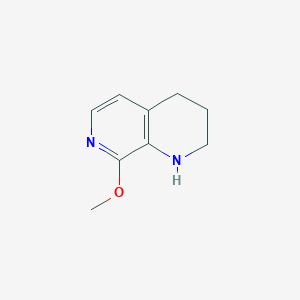

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its structure

Métodos De Preparación

The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a manganese catalyst in the presence of tert-butoxide and tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, such as argon, and involves hydrogenation at elevated temperatures (e.g., 120°C) for an extended period (e.g., 16 hours) . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.

Análisis De Reacciones Químicas

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Hydrogenation reactions can reduce the compound to form tetrahydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting bacterial infections due to its potential as a FabI inhibitor.

Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.

Biological Research: It is used in studies exploring the biological activity of naphthyridine derivatives, including their antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and leading to the disruption of bacterial cell membrane synthesis.

Comparación Con Compuestos Similares

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

1,2,3,4-Tetrahydro-1,8-naphthyridine: Similar in structure but differs in the position of the methoxy group, affecting its chemical reactivity and biological activity.

1,6-Naphthyridine: Known for its anticancer properties, this compound has a different nitrogen arrangement, leading to distinct pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antitumor, and other pharmacological effects.

- Molecular Formula : C_{11}H_{14}N_2O

- Molecular Weight : 194.24 g/mol

- CAS Number : 1636162-23-6

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antibacterial properties. For instance:

- Antibacterial Efficacy : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. Some studies report minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial DNA replication .

Antitumor Activity

Naphthyridine derivatives have also been investigated for their antitumor potential:

- Cell Line Studies : In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against melanoma and pancreatic cancer cells with promising results .

- Xenograft Models : In vivo studies using xenograft mouse models have shown that certain naphthyridine compounds can significantly reduce tumor growth without substantial hepatotoxicity .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the naphthyridine ring:

Propiedades

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWAHAKQIOSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.